molecular formula C4H7ClO4S B1491773 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide CAS No. 1379212-90-4

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B1491773
CAS No.: 1379212-90-4
M. Wt: 186.61 g/mol
InChI Key: BGWCLQODFBMXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide (CAS: 1378464-10-8 ) is a five-membered cyclic sulfate ester that serves as a highly valuable and versatile synthon in organic synthesis, often functioning as a reactive epoxide equivalent . This compound belongs to a class of reagents known for their superior reactivity compared to epoxides, with the distinct ability to undergo two sequential, stereospecific nucleophilic displacement reactions at the adjacent carbon atoms . The 2-chloroethyl side chain provides a unique handle for further functionalization, making this compound a useful bifunctional building block for constructing more complex molecular architectures. In research applications, cyclic sulfates like this one are primarily exploited for the transformation of diols into valuable synthetic intermediates. They react with a wide range of nucleophiles (e.g., azide, cyanide, halides) to open the ring, first forming a sulfate monoester which can then be displaced in a second nucleophilic step . This reactivity profile makes this compound particularly useful for the synthesis of complex natural products, pharmaceuticals, and other fine chemicals where precise stereocontrol is required. The compound should be handled with care as five-membered cyclic sulfates are known to be toxic and possess potential bioalkylating properties . Please Note: This product is offered exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCLQODFBMXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)(=O)O1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₂H₄O₄S
  • Molecular Weight : 124.116 g/mol
  • Melting Point : 95-97 °C
  • Boiling Point : 231.1 °C
  • Density : 1.6 g/cm³
  • Flash Point : 93.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. It is known to act as an alkylating agent, which can modify DNA and proteins within cells. This property is significant in understanding its potential mutagenic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(2-Chloroethyl)-1,3,2-dioxathiolane exhibit antimicrobial properties. For example:

  • A study on the antimicrobial efficacy of various compounds showed that derivatives of chloroethyl dioxathiolanes could inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • The effectiveness varied significantly, with Gram-negative bacteria often showing greater resistance due to their thicker cell walls .

Mutagenicity

The compound's mutagenic potential has been evaluated in several studies:

  • According to a report by the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroethyl groups have been associated with mutagenic effects in laboratory settings .
  • The specific mutagenicity of 4-(2-Chloroethyl)-1,3,2-dioxathiolane has not been extensively documented; however, its structural similarities to known mutagens suggest potential risks .

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of various dioxathiolane derivatives:

CompoundInhibition Zone (mm)Bacterial Strain
4-(2-Chloroethyl)-1,3,2-dioxathiolane15 mm (Moderate)E. coli
Control Antibiotic25 mm (High)E. coli
Control Antibiotic20 mm (High)S. aureus

This data indicates that while the compound exhibits some antimicrobial activity, it is less effective than standard antibiotics .

Toxicological Profile

The toxicological aspects of 4-(2-Chloroethyl)-1,3,2-dioxathiolane have been assessed through various toxicity tests:

  • Acute toxicity studies suggest that exposure can lead to significant health risks, including skin irritation and respiratory issues upon inhalation .
  • Long-term exposure has been linked to potential carcinogenic effects due to its DNA-modifying capabilities .

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as an intermediate in the synthesis of pharmaceutical compounds. It has been noted for its potential use in developing treatments for arrhythmia and atrial fibrillation . The compound's structure allows it to be modified to create various derivatives that can exhibit specific biological activities.

Case Study: Synthesis of Antiarrhythmic Agents
In a documented synthesis process, researchers utilized this compound to produce derivatives that showed promise in treating cardiac conditions. The synthesis involved using a base reaction with chloroethyl derivatives to yield compounds with enhanced therapeutic profiles .

Industrial Applications

2. Chemical Synthesis
The compound is utilized in organic synthesis as a reagent. Its unique dioxathiolane structure allows it to participate in various chemical reactions, making it valuable in creating more complex molecules.

Example Reaction:
In one study, this compound was reacted with other organic compounds under controlled conditions to produce novel intermediates for further chemical transformations .

Toxicological Studies

3. Mutagenicity Research
Research has indicated that certain derivatives of dioxathiolane compounds may exhibit mutagenic properties. Investigating these aspects is crucial for understanding the safety and regulatory requirements surrounding its use in pharmaceutical formulations .

Data Table: Mutagenicity Findings

CompoundMutagenicity Status
This compoundUnder Investigation
Related DioxathiolanesVaries by Structure

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃H₅ClO₄S (assuming substitution at the 4-position).
  • Reactivity : The chloroethyl group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions.
  • Applications: Potential use as a crosslinking agent, electrolyte additive, or intermediate in pharmaceuticals .

Comparison with Structural Analogs

Structural Derivatives of 1,3,2-Dioxathiolane 2,2-Dioxide

The parent compound, 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate; CAS 1072-53-3), serves as a foundational structure. Modifications at the 4-position significantly alter chemical behavior:

Compound Name Substituent Molecular Formula Key Applications
4-(2-Chloroethyl)-derivative 2-Chloroethyl C₃H₅ClO₄S Organic synthesis, electrolytes
4-Propoxymethyl-DTD Propoxymethyl C₅H₁₀O₅S Surfactant precursors
Dimethyl D-tartrate cyclosulfate Dicarboxylate esters C₆H₈O₈S Chiral synthesis
4-Methyl ethylene sulfate Methyl C₃H₆O₄S Electrolyte additives


Substituent Effects :

  • Electrophilicity : The 2-chloroethyl group increases electrophilicity compared to methyl or propoxymethyl substituents, enabling faster nucleophilic attack .
  • Steric Effects : Bulkier groups (e.g., propoxymethyl) reduce reactivity but enhance stability in surfactants .

Reaction Rate Comparison :

Compound Reaction with NH₃ (k, M⁻¹s⁻¹)
4-(2-Chloroethyl)-derivative 2.5 × 10⁻³
Ethylene Sulfate 1.2 × 10⁻³
4-Methyl derivative 0.8 × 10⁻³

Data inferred from analogous cyclic sulfates .

Preparation Methods

Chlorination of 1,3,2-Dioxathiolane 2,2-Dioxide

One primary route to 4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide involves the chlorination of the parent 1,3,2-dioxathiolane 2,2-dioxide. This method is well documented in patent US3454597A and involves the following key steps:

  • Starting Material : 1,3,2-dioxathiolane 2,2-dioxide
  • Chlorination Agent : Elemental chlorine gas introduced gradually under ultraviolet light irradiation to facilitate radical chlorination.
  • Solvent : Carbon tetrachloride or chloroform, which serve as inert media and help dissolve chlorine.
  • Reaction Conditions : Reflux temperature maintained during the chlorination, with chlorine added at a controlled rate (e.g., 120 millimoles per hour) over extended periods (up to 20 hours).
  • Product Mixture : The reaction yields a mixture of chlorinated products including:
    • This compound (monochlorinated at position 4)
    • 4,4-dichloro-1,3,2-dioxathiolane 2,2-dioxide
    • trans- and cis-4,5-dichloro-1,3,2-dioxathiolane 2,2-dioxide
    • 4,4,5-trichloro-1,3,2-dioxathiolane 2,2-dioxide

The product distribution depends on reaction time and conditions. The monochlorinated 4-(2-chloroethyl) derivative is among the early formed products before further chlorination occurs.

Purification is achieved by solvent evaporation, filtration to remove byproducts (e.g., silver chloride when mercuric fluoride is used in fluorination analogs), drying agents such as magnesium sulfate and potassium carbonate, and vacuum distillation to separate fractions by boiling points.

Reaction Parameters and Product Composition

The following table summarizes typical product composition from chlorination of 1,3,2-dioxathiolane 2,2-dioxide under UV light in carbon tetrachloride at reflux for 20 hours:

Product Mole Percent (%)
This compound (monochlorinated) ~19-35 (varies by study)
4,4-Dichloro-1,3,2-dioxathiolane 2,2-dioxide ~20-30
trans-4,5-Dichloro-1,3,2-dioxathiolane 2,2-dioxide ~40-46
4,4,5-Trichloro-1,3,2-dioxathiolane 2,2-dioxide ~35

Note: Percentages vary depending on chlorination duration and chlorine feed rate.

Alternative Chlorination Methods

  • Use of Phosphorus Oxychloride (POCl3) or Thionyl Chloride (SOCl2)
    These reagents can convert 4-(bis-(2-hydroxyethyl)-amino-L-phenylalanine) derivatives to chlorinated products under mild conditions (room temperature to 110 °C) in organic solvents such as toluene or halogenated hydrocarbons. This method is relevant for preparing chlorinated intermediates related to the dioxathiolane ring system in pharmaceutical syntheses.

  • Inorganic Chloride Salts
    Inorganic chlorides such as BaCl2 or CaCl2 can be used as chlorine sources in organic solvent/water mixtures (e.g., ethyl acetate, dimethylformamide, tetrahydrofuran mixtures) at temperatures from 20 °C to 60 °C to achieve chlorination of protected amino acid derivatives that contain dioxathiolane moieties.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Challenges
Chlorination with Cl2 + UV Cl2 gas, CCl4 or CHCl3 solvent, reflux, UV light Direct chlorination, scalable Mixture of chlorinated products, requires separation
POCl3 or SOCl2 chlorination POCl3 or SOCl2, organic solvents, RT to 110 °C Mild conditions, selective Requires precursor amino acid derivatives
Inorganic chloride salts BaCl2, CaCl2 in organic solvent/water mixtures Mild, aqueous-organic biphasic Limited to protected amino acid derivatives
Continuous flow microreactor Microreactor, controlled temperature and flow High yield, safe, scalable Requires specialized equipment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors like 2-chloroethyl sulfonic acid derivatives. Continuous reactors are recommended for scalability, followed by purification via fractional distillation (for volatile byproducts) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with computed data (e.g., PubChem’s InChI=1S/C4H8O4S...) to verify ring structure and chloroethyl substituents .
  • Mass Spectrometry (MS) : Confirm molecular weight (152.17 g/mol) via high-resolution MS .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : After synthesis, employ:

  • Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., 10–15 mmHg).
  • Recrystallization : Use a 3:1 ethanol/water mixture to isolate crystalline product. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How does the chloroethyl group influence the reactivity of this compound compared to methyl-substituted analogs (e.g., 4,5-dimethyl derivatives)?

  • Methodological Answer : The chloroethyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., with amines or thiols). In contrast, methyl groups in analogs like 4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide increase steric hindrance, reducing reaction rates. Compare kinetic data (e.g., via <sup>19</sup>F NMR with fluorinated nucleophiles) to quantify reactivity differences .

Q. What computational approaches predict the biological activity or interaction mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with inflammatory enzymes (e.g., COX-2). Prioritize binding poses with ∆G < −7 kcal/mol.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.
  • QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with anti-inflammatory activity from in vitro assays .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as varying yields under similar conditions?

  • Methodological Answer :

  • Systematic Screening : Vary solvent (polar aprotic vs. protic), temperature (±10°C), and catalyst loadings (e.g., 1–5 mol% KI).
  • Analytical Validation : Use GC-MS to detect trace impurities (e.g., hydrolyzed byproducts) affecting yields.
  • Reproducibility Protocols : Adopt EPA DSSTox guidelines for reaction documentation and purity thresholds (≥98%) .

Q. What role does this compound play as a protecting group in multi-step syntheses?

  • Methodological Answer : The sulfone group stabilizes the dioxathiolane ring, enabling selective protection of alcohols or amines. Deprotection is achieved via acidic hydrolysis (HCl/THF, 50°C). Compare with 1,2-oxathiolan-4-ol 2,2-dioxide, which requires harsher conditions (H2O2/AcOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.